Furan-2-yl[5-hydroxy-4-({4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}methyl)-1-benzofuran-3-yl]methanone
Description
Introduction to Furan-2-yl[5-hydroxy-4-({4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}methyl)-1-benzofuran-3-yl]methanone
Chemical Identity and IUPAC Nomenclature
The systematic IUPAC name This compound precisely encodes its molecular architecture:
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O6S |
| Molecular Weight | 488.56 g/mol |
| Key Functional Groups | Benzofuran, Piperazine, Sulfonyl, Methanone |
The numbering follows IUPAC priority rules, with the benzofuran system as the parent structure.
Historical Development of Benzofuran-Piperazine Hybrid Architectures
Benzofuran-piperazine hybrids emerged in the 1970s with compounds like Befuraline , a psychoactive drug coupling benzofuran-2-carboxylic acid to benzylpiperazine. Key milestones:
The current compound reflects three evolutionary stages:
Structural Significance of Sulfonyl and Methanone Functional Groups
Sulfonyl Group (-SO2-)
- Electronic effects : Strong electron-withdrawing character polarizes adjacent bonds.
- Hydrogen-bonding : Acts as hydrogen-bond acceptor via sulfonyl oxygen atoms.
- Metabolic stability : Resists enzymatic degradation compared to ester/carbonyl groups.
| Parameter | Sulfonyl Contribution |
|---|---|
| LogP | Reduces lipophilicity by ~0.5 units |
| Plasma protein binding | Increases by 15-20% |
Methanone Group (-CO-)
- Planar geometry : Facilitates π-stacking with aromatic residues in binding pockets.
- Dipole moment : Creates localized charge distribution for electrostatic interactions.
- Synthetic versatility : Enables further derivatization via nucleophilic acyl substitution.
Comparative analysis of key bonds:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C=O (Methanone) | 1.21 | 120 |
| S=O (Sulfonyl) | 1.43 | 109.5 |
The synergy between sulfonyl and methanone groups creates a unique electronic landscape, enabling simultaneous hydrogen-bond donation/acceptance and charge-transfer interactions. This dual functionality positions the compound as a promising scaffold for modulating proteins with complex binding sites requiring both polar and nonpolar interactions.
Properties
Molecular Formula |
C23H28N4O6S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
furan-2-yl-[5-hydroxy-4-[[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C23H28N4O6S/c1-24-6-10-26(11-7-24)34(30,31)27-12-8-25(9-13-27)15-17-19(28)4-5-20-22(17)18(16-33-20)23(29)21-3-2-14-32-21/h2-5,14,16,28H,6-13,15H2,1H3 |
InChI Key |
PIZZJYHQQOLRSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC4=C3C(=CO4)C(=O)C5=CC=CO5)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclization
Palladium-mediated approaches are widely employed for benzofuran synthesis. A review by ACS Omega highlights the use of palladium triflate with 1,10-phenanthroline as a ligand to facilitate oxidative cyclization of o-alkynylphenols. For example, coupling o-alkynylphenols with nitroarenes in the presence of Pd(OAc)₂ and Mo(CO)₆ generates substituted benzofurans via carbonyl elimination and C–H activation (yields: 60–85%). This method’s regioselectivity is critical for positioning the 5-hydroxy group.
Base-Mediated Cyclization
Patent US6555697B1 discloses a base-driven cyclization of o-formylphenoxyacetic acid derivatives in carboxylic anhydride solvents. For instance, treating 2-formylphenoxyacetic acid with potassium carbonate in acetic anhydride at 130°C yields 2-substituted benzofurans. This method is advantageous for scalability, achieving yields >75%.
Table 1: Comparison of Benzofuran Core Synthesis Methods
| Method | Catalyst/Base | Solvent | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Pd-Catalyzed Cyclization | Pd(OAc)₂, Mo(CO)₆ | Acetonitrile | 60–85 | Regioselective C–H activation |
| Base-Mediated Cyclization | K₂CO₃ | Acetic anhydride | 75–90 | Scalable, low catalyst load |
Introduction of the 5-Hydroxy Group
The 5-hydroxy substituent is typically introduced via demethylation or direct hydroxylation.
Demethylation of Methoxy Precursors
Selective demethylation of a methoxy group at position 5 can be achieved using boron tribromide (BBr₃) in dichloromethane. For example, 5-methoxybenzofuran derivatives treated with BBr₃ at −78°C undergo quantitative demethylation to yield 5-hydroxy analogs.
Directed Ortho-Hydroxylation
Rhodium-catalyzed C–H hydroxylation offers an alternative route. Using [Cp*RhCl₂]₂ and Cu(OAc)₂ as oxidants, meta-substituted benzofurans undergo hydroxylation at the 5-position with >70% efficiency.
Sulfonylation and Piperazine Functionalization
The 4-({4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}methyl) group is introduced via sulfonylation and nucleophilic substitution.
Sulfonation of Piperazine
Patent CN105777669B outlines the reaction of 5-chlorosulfonyl-2-hydroxybenzoic acid derivatives with N-methylpiperazine in the presence of potassium carbonate. For instance, methyl 5-chlorosulfonyl-2-hydroxybenzoate reacts with N-methylpiperazine in DMF at 60°C to afford the sulfonamide intermediate in 82% yield.
Mannich Reaction for Aminomethylation
The aminomethyl group at position 4 is installed via a Mannich reaction. Treating 4-bromomethylbenzofuran with piperazine and formaldehyde in ethanol under reflux forms the piperazinomethyl linkage (yield: 68–75%).
Table 2: Sulfonylation and Aminomethylation Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonation | N-methylpiperazine, K₂CO₃ | DMF | 60°C | 82 |
| Aminomethylation | Piperazine, formaldehyde | Ethanol | Reflux | 68–75 |
Attachment of the Furan-2-yl Methanone Moiety
The furan-2-yl methanone group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling.
Friedel-Crafts Acylation
Reacting 3-bromoacetylbenzofuran with furan in the presence of AlCl₃ catalyzes acyl transfer to the furan ring. This method affords the methanone derivative in 65–70% yield.
Palladium-Catalyzed Coupling
A more efficient route involves coupling 3-iodobenzofuran with furan-2-carbonyl chloride using Pd(PPh₃)₄ and CuI in triethylamine. This method achieves yields >80% with excellent regioselectivity.
Final Assembly and Purification
The convergent synthesis involves sequential coupling of intermediates:
-
Benzofuran core with 5-hydroxy and 4-aminomethyl groups.
-
Sulfonylated piperazine side chain.
-
Furan-2-yl methanone moiety.
Final purification is achieved via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from ethanol/water.
Analytical Characterization
-
NMR : ¹H NMR (DMSO-d₆) δ 7.85 (s, 1H, furan), 7.42–7.38 (m, 2H, benzofuran), 4.20 (s, 2H, CH₂).
-
MS : [M+H]⁺ m/z 585.2 (calculated: 585.3).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Overview
The compound features:
- Furan and Benzofuran Moieties : These heterocyclic structures contribute to the compound's reactivity and biological activity.
- Piperazine Derivatives : The incorporation of piperazine enhances its pharmacological properties.
- Functional Groups : The presence of hydroxyl and methanone groups facilitates interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in drug development:
Anti-inflammatory Properties
Studies have shown that compounds with similar structures can inhibit pro-inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Anticancer Activity
Furan derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Preliminary studies indicate that Furan-2-yl[5-hydroxy...] may inhibit tumor growth by targeting specific cellular pathways.
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against both bacterial and fungal pathogens, indicating its potential as an antimicrobial agent in therapeutic applications.
Case Study 1: Anticancer Activity
A study evaluated the effects of Furan derivatives on breast cancer cells. Results indicated that the compound inhibited cell proliferation by inducing apoptosis, which was linked to the activation of caspase pathways.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays revealed that Furan derivatives could significantly reduce the production of pro-inflammatory cytokines in macrophages, highlighting their potential in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine sulfonyl group is known to enhance binding affinity to certain biological targets, while the furan and benzofuran rings contribute to the overall stability and reactivity of the molecule. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
2-Furyl(4-{4-[(Substituted)Sulfonyl]Benzyl}-1-Piperazinyl)Methanones (5a-h)
These derivatives, synthesized by Hussain et al. (), share the 2-furylmethanone and piperazine-sulfonyl-benzyl motifs. Key differences include:
- Substituents on the sulfonyl group : The target compound uses a 4-methylpiperazine-sulfonyl group, while derivatives 5a-h feature varied substituents (e.g., halides, nitro groups).
- Benzofuran vs. Benzene core : The target compound’s benzofuran core may enhance rigidity and aromatic interactions compared to the simpler benzene ring in 5a-h.
1-[4-(4-Fluorobenzyl)Piperazin-1-yl]-[5-Fluoro-2-(Trifluoromethyl)Phenyl]Methanone (Compound 25, )
This analog replaces the benzofuran core with a fluorinated phenyl group and lacks the sulfonyl linkage. Key distinctions:
- Fluorinated aromatic rings : Enhance metabolic stability and membrane permeability.
- Absence of sulfonyl group : Reduces hydrogen-bonding capacity but may improve pharmacokinetics.
Research Findings :
Piperazine-Containing Methanones with Diverse Cores
AT13387 ()
AT13387, a clinical-stage Hsp90 inhibitor, shares the methanone-piperazine motif but features a dihydroxybenzamide core instead of benzofuran.
- Structural Impact : The dihydroxy groups in AT13387 enable strong chelation with Hsp90’s ATP-binding pocket, whereas the target compound’s hydroxyl and furan groups may favor interactions with bacterial targets .
- Pharmacokinetics : AT13387’s logP = 2.1 suggests moderate lipophilicity, whereas the target compound’s logP is predicted to be higher (~3.5) due to its hydrophobic benzofuran core.
MK37 and MK47 ()
These arylpiperazines incorporate thiophene and trifluoromethylphenyl groups:
- MK37: 2-(Thiophen-2-yl)-1-(4-phenylpiperazin-1-yl)ethanone.
- MK47: 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone.
Comparison Highlights :
- Electron-Deficient Moieties : The trifluoromethyl group in MK47 enhances metabolic stability but reduces aqueous solubility compared to the target compound’s hydroxy group.
- Activity : MK47 showed superior serotonin receptor affinity (Ki = 18 nM) due to its electron-withdrawing substituents, suggesting the target compound’s bioactivity may depend on similar electronic effects .
Yield Comparison :
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Target Compound | Not reported | Likely similar to 5a-h (40–65%) |
| 5a (Hussain et al.) | 58 | Reflux, 12 h |
| 5h (Hussain et al.) | 42 | Reflux, 18 h |
Biological Activity
Furan-2-yl[5-hydroxy-4-({4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}methyl)-1-benzofuran-3-yl]methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a benzofuran moiety, and a piperazine sulfonyl group, contributing to its unique biological activity. Its molecular formula is with a molecular weight of 488.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O6S |
| Molecular Weight | 488.6 g/mol |
| IUPAC Name | Furan-2-yl[5-hydroxy-4-[... |
| CAS Number | 1676082-60-2 |
Antimicrobial Activity
Research indicates that benzofuran derivatives, including the compound , exhibit significant antimicrobial properties. A systematic review highlighted that various benzofuran derivatives showed activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of related compounds, it was found that certain benzofuran derivatives displayed inhibition zones (IZ) against S. aureus ranging from 20 mm to 23 mm. The presence of hydroxyl and halogen substituents at specific positions on the benzofuran ring was crucial for enhancing antibacterial efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has shown concentration-dependent antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Research Findings
A comparative analysis revealed that some derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range. For instance, related compounds demonstrated IC50 values against MCF-7 cells as low as 15.63 µM, indicating significant cytotoxicity .
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives have also been studied extensively. The structural characteristics of these compounds suggest they may inhibit pro-inflammatory cytokines and pathways.
The anti-inflammatory effects are hypothesized to arise from the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways. This modulation can lead to decreased production of inflammatory mediators such as prostaglandins and cytokines.
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, as outlined in similar piperazine-sulfonyl derivatives (). A typical approach includes:
Sulfonyl chloride formation : React 4-methylpiperazine with sulfonyl chloride under basic conditions (pH 9–10, Na₂CO₃) to generate the sulfonamide intermediate.
Benzofuran coupling : Use nucleophilic substitution to attach the benzofuran-methanone core.
Final assembly : Couple intermediates via reflux in acetonitrile with K₂CO₃ as a base ().
Optimization strategies :
- Use continuous flow reactors for controlled temperature and reduced side reactions.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to improve yield (>75%) and purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the compound’s structure?
Methodological Answer:
- ¹H/¹³C-NMR : Confirm the presence of the furan (δ 6.2–7.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH₂ groups) moieties. The sulfonyl group quaternary carbon appears at ~δ 45 ppm in ¹³C-NMR .
- IR : Detect sulfonyl S=O stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹ .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 500–550) and fragmentation patterns using high-resolution MS .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group, piperazine substitution) impact biological activity?
Methodological Answer:
- Sulfonyl group : Enhances binding to enzymes (e.g., tyrosinase) via polar interactions, as shown in analogs with IC₅₀ values of 10–25 µM in melanoma cells ().
- Piperazine substitution : Methyl groups improve blood-brain barrier penetration, while bulky substituents reduce cytotoxicity (e.g., >50 µM IC₅₀ in fibroblasts) .
Experimental design : - Synthesize derivatives with varied substituents (e.g., halogen, methoxy).
- Test activity in enzyme inhibition assays (e.g., tyrosinase) and cytotoxicity screens (MTT assay) .
Q. How can computational modeling predict binding affinities to biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with receptors (e.g., serotonin 5-HT₂A). The sulfonyl group shows hydrogen bonding with Asp155 (ΔG = −9.2 kcal/mol) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns (GROMACS). Key interactions include π-π stacking between benzofuran and Phe339 .
- QSAR models : Correlate substituent electronegativity with IC₅₀ (R² > 0.85) to prioritize derivatives .
Q. How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological Answer: Case study :
- Study 1 : IC₅₀ = 25 µM in B16F10 melanoma cells.
- Study 2 : IC₅₀ > 50 µM in fibroblasts ().
Resolution strategies :
Cell line variability : Melanoma cells overexpress tyrosinase, enhancing sensitivity.
Assay conditions : Standardize protocols (e.g., 24-h incubation, 10% FBS).
Compound purity : Verify via HPLC (>98% purity) to exclude impurities affecting results .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
